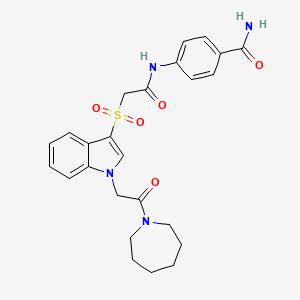
N,N-diethyl-2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
Descripción general
Descripción
N,N-diethyl-2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. It was initially developed to treat growth hormone deficiency and muscle wasting in elderly patients. However, due to its ability to increase muscle mass, bone density, and improve metabolism, it has gained popularity among athletes and bodybuilders.
Mecanismo De Acción
MK-677 works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. This binding activates the growth hormone-releasing hormone (GHRH) neurons in the hypothalamus, which in turn stimulates the release of growth hormone from the pituitary gland.
Biochemical and Physiological Effects
MK-677 has been shown to increase muscle mass, bone density, and improve metabolism. It also has neuroprotective effects and has been shown to improve cognitive function and memory. Additionally, it has been shown to improve sleep quality and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MK-677 in lab experiments is its ability to stimulate the release of growth hormone in a dose-dependent manner. This allows researchers to study the effects of growth hormone on various physiological processes. However, one limitation is that MK-677 can have off-target effects on other receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on MK-677. One area of interest is its potential to improve cognitive function in patients with Alzheimer's disease. Another area of interest is its potential to improve bone density in patients with osteoporosis. Additionally, there is ongoing research on the use of MK-677 as a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
Conclusion
In conclusion, MK-677 is a non-peptide growth hormone secretagogue that has potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis. It has also been studied for its potential to improve cognitive function, sleep quality, and metabolic disorders such as obesity and type 2 diabetes. While there are advantages to using MK-677 in lab experiments, there are also limitations due to its off-target effects. Future research on MK-677 may lead to new treatments for a variety of medical conditions.
Aplicaciones Científicas De Investigación
MK-677 has been extensively researched for its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis. It has also been studied for its potential to improve cognitive function, sleep quality, and metabolic disorders such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-[(2-methylphenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-4-23(5-2)22(25)15-24-14-21(19-12-8-9-13-20(19)24)28(26,27)16-18-11-7-6-10-17(18)3/h6-14H,4-5,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIMCGCVOBRTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



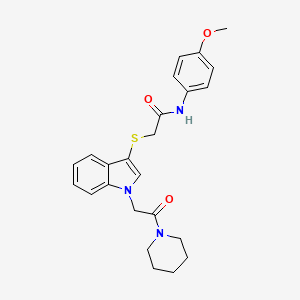
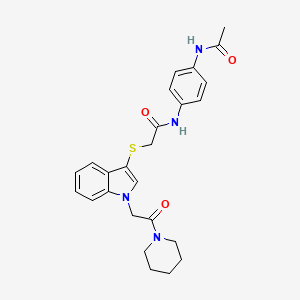
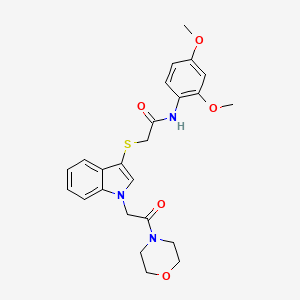
![3-[(2,5-dimethylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B3292410.png)
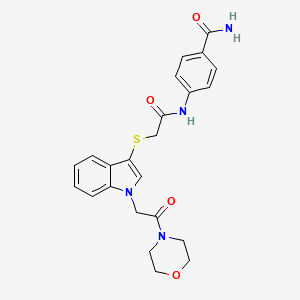
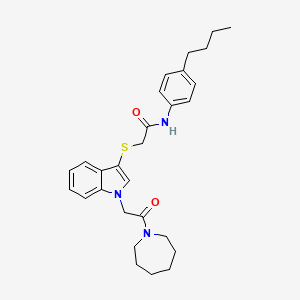
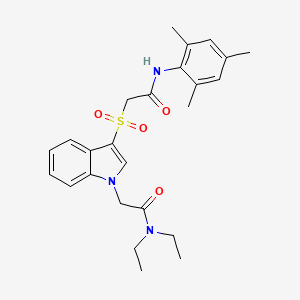
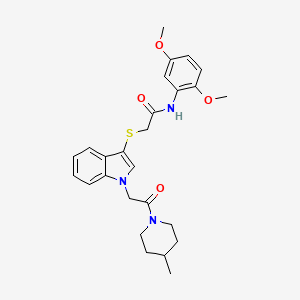
![N-(2-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B3292447.png)
![N-(3-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B3292450.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B3292458.png)
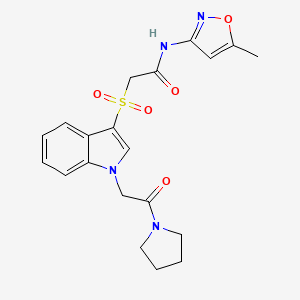
![3-[(2-methylbenzyl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B3292481.png)
